Tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate is a complex organic compound that belongs to the class of azepane derivatives. This compound is characterized by its unique structural features, including a tert-butyl group, a benzyloxycarbonyl protection on the amino group, and a hydroxyl group on the azepane ring. The compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The synthesis of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate typically involves multi-step synthetic routes starting from simpler precursors. These methods are documented in various chemical literature and patents, indicating its relevance in synthetic organic chemistry .
This compound can be classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality. It is also categorized under azepane derivatives due to the six-membered nitrogen-containing ring structure.
The synthesis of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate features:
The molecular formula for this compound is C₁₅H₁₉N₃O₃, with a molar mass of approximately 287.32 g/mol. The stereochemistry at positions 3 and 6 is critical for its biological activity and reactivity .
Tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate primarily involves its interactions with biological targets due to its structural features. The presence of the hydroxyl and amino groups allows for potential hydrogen bonding with biomolecules, influencing enzymatic activities or receptor interactions.
The compound is expected to exhibit typical properties associated with organic compounds, such as solubility in organic solvents and moderate stability under standard laboratory conditions. Specific melting and boiling points may vary based on purity and crystallization conditions.
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as hydroxyl, amino, and ester functionalities. These properties make it suitable for further derivatization in synthetic applications .
Tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts.
The synthesis of this sterically defined azepane derivative employs convergent multi-step strategies, leveraging ring construction followed by selective functionalization. Key challenges include managing the azepane ring’s conformational flexibility and ensuring regioselective modifications at C3 and C6 positions.
Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Structural Features |
|---|---|---|
| N-protected aminodiol precursors | Azepane ring construction | C1/C6 diol functionality |
| Benzyloxycarbonyl-protected aminoazepanes | C3-amino group introduction | Cbz-NH at C3 position |
| tert-butyl carboxylate esters | C1-carboxyl protection | Boc-O at C1 position |
The azepane core is typically constructed through intramolecular cyclization of linear precursors containing pre-existing chiral centers. One prominent approach involves aza-Michael additions or reductive amination of ε-amino aldehydes, where chirality is installed via asymmetric catalysis prior to ring closure. Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts (e.g., G-II) enables efficient 7-membered ring formation, though requires subsequent functional group adjustments to install the C3/C6 substituents. Alternative routes employ lactam reduction of caprolactam derivatives followed by stereoselective hydroxylation at C6 [2].
Table 2: Azepane Ring Formation Methods
| Method | Precursor Type | Catalyst/Reagents | Limitations |
|---|---|---|---|
| Reductive Amination | Amino aldehydes | NaBH₃CN/AcOH | Epimerization risk at C3/C6 |
| Ring-Closing Metathesis | Diallylamine derivatives | Grubbs Catalyst (G-II) | Requires deprotection/oxidation |
| Lactam Reduction | Substituted ε-caprolactam | DIBAL-H or LiAlH₄ | Limited stereocontrol |
Selective C3-amination is achieved via Mitsunobu reactions or SN₂ displacements of C3-hydroxy intermediates using hydrazoic acid (HN₃), followed by Staudinger reduction and benzyloxycarbonyl (Cbz) protection. The C6-hydroxyl group is typically introduced through stereoselective oxidation (e.g., Sharpless dihydroxylation) of Δ⁵-unsaturated azepines, or via chelation-controlled reduction of C6-ketoazepanes using L-Selectride®. The Cbz group is installed via Z-Cl (benzyl chloroformate) acylation under Schotten-Baumann conditions (biphasic NaOH/CH₂Cl₂), ensuring chemoselectivity toward the secondary amine without tert-butyl ester cleavage [4] [5].
The C1-tert-butyl carboxylate is introduced early in synthesis to minimize side reactions. Two dominant strategies exist:
The (3R,6R) stereochemistry is secured through chiral auxiliaries or asymmetric catalysis:
Orthogonal protection is critical for differential functionalization:
Table 3: Protecting Group Compatibility
| Group | Protecting Agent | Deprotection Conditions | Compatibility with Boc/Cbz |
|---|---|---|---|
| C3-NH₂ (Cbz) | Z-Cl, K₂CO₃ | H₂/Pd-C, 25°C | Orthogonal to Boc |
| C6-OH (Silyl) | TES-Cl, imidazole | TBAF/THF, 0°C | Stable |
| C6-OH (Alkyl) | BnBr, NaH | H₂/Pd(OH)₂, 5 psi | Partial overlap with Cbz |
| C1-COO⁻ (tert-butyl) | Boc₂O, DMAP | TFA/DCM (1:1), 0°C | Orthogonal to Cbz/silyl |
Solution-Phase Synthesis dominates due to superior stereocontrol:
Solid-Phase Synthesis remains experimental for this compound:
Hybrid approaches (solution-phase cyclization followed by solid-phase functionalization) show promise for library synthesis but lack validation for gram-scale production [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: